molecular formula C16H18ClNO2 B3223221 (S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217644-88-6

(S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3223221
CAS No.: 1217644-88-6
M. Wt: 291.77 g/mol
InChI Key: CDEXBABESBCIKD-RSAXXLAASA-N
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Description

(S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its role in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Chiral Pool Synthesis:

  • Chemical Reduction: Reduction of the corresponding naphthalene derivative followed by subsequent reactions to introduce the pyrrolidine ring.

  • Amide Bond Formation: Using naphthalene-1-carboxylic acid and pyrrolidine derivatives, amide bond formation can be achieved through coupling reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents to ensure high yield and purity. The production process is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

(S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution Reactions: Substitution reactions involving the naphthalene ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Naphthalene-1-carboxylic acid derivatives.

  • Reduction Products: Reduced naphthalene derivatives.

  • Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

(S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors, influencing biochemical pathways.

  • Pathways Involved: It may modulate signaling pathways related to cellular processes, such as apoptosis, cell proliferation, and metabolism.

Comparison with Similar Compounds

(S)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Naphthalene derivatives, pyrrolidine derivatives, and other carboxylic acid derivatives.

  • Uniqueness: The specific structural features and reactivity of this compound set it apart from other similar compounds, making it valuable in various applications.

Properties

IUPAC Name

(2S)-1-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,15H,4,9-11H2,(H,18,19);1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEXBABESBCIKD-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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